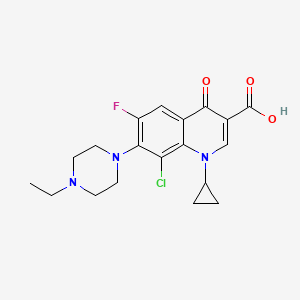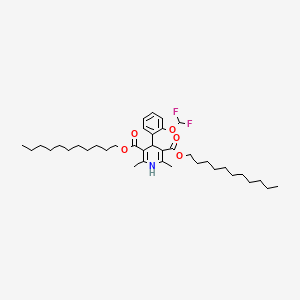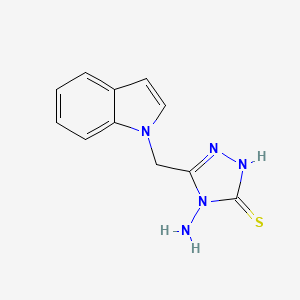
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- typically involves the reaction of aqueous hydroxylamine with carbon disulfide in refluxing water for 3 hours to produce hydrazinecarbothiohydrazide. This intermediate is then cyclized with formic acid under reflux for 45 minutes . Another method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction of imines with sodium borohydride in aqueous ethanol yields the respective amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in aqueous ethanol is commonly used for reduction reactions.
Substitution: Electrophiles such as haloaryl isothiocyanates are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the catalytic pockets of serine- and metallo-β-lactamases, preventing the degradation of β-lactam antibiotics . This interaction is facilitated by the compound’s ability to form non-covalent bonds and undergo thione/thiol tautomerism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a phenyl group instead of an indolylmethyl group.
5-Amino-3,4-dihydro-2H-1,2,4-triazole-3-thione: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- lies in its indolylmethyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other triazole derivatives and contributes to its broad-spectrum activity .
Propriétés
Numéro CAS |
478550-49-1 |
|---|---|
Formule moléculaire |
C11H11N5S |
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
4-amino-3-(indol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H11N5S/c12-16-10(13-14-11(16)17)7-15-6-5-8-3-1-2-4-9(8)15/h1-6H,7,12H2,(H,14,17) |
Clé InChI |
PSUJPGZHZCBWOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2CC3=NNC(=S)N3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



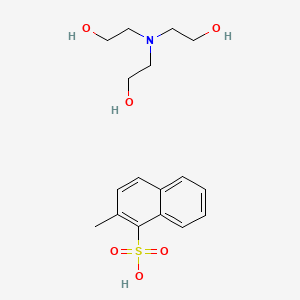
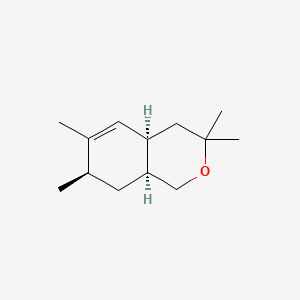
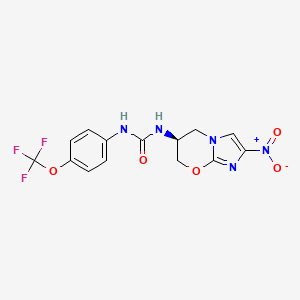
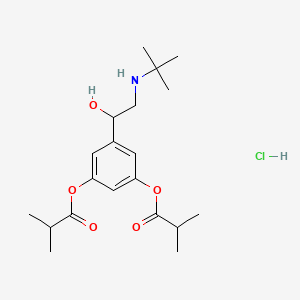
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)





![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
